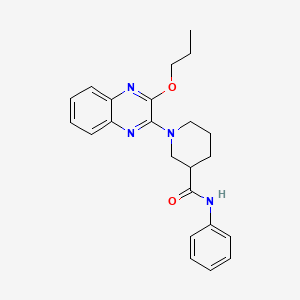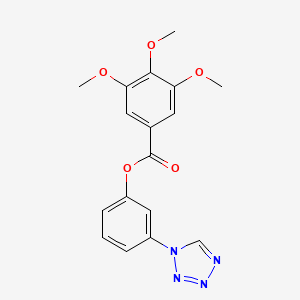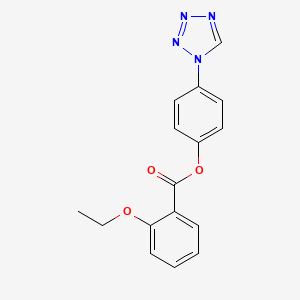
2,4-dichloro-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of dichloro, morpholino, and pyrimidinyl groups, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2,4-dichloro-6-methylpyrimidine with 4-aminophenylbenzamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as palladium on carbon, to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-dichloro-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Coupling Reactions: The presence of aromatic rings allows for coupling reactions with other aromatic compounds, facilitated by catalysts like palladium.
Common Reagents and Conditions
Solvents: Dimethylformamide, chloroform, and toluene are commonly used.
Catalysts: Palladium on carbon, copper iodide, and other transition metal catalysts.
Conditions: Reactions are typically carried out under inert atmospheres, such as nitrogen or argon, at temperatures ranging from room temperature to 150°C.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2,4-dichloro-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dichloro-6-methylpyrimidine: Shares the dichloro and pyrimidine groups but lacks the morpholino and benzamide moieties.
4-aminophenylbenzamide: Contains the benzamide group but lacks the dichloro and pyrimidine groups.
Uniqueness
2,4-dichloro-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzamide is unique due to its combination of dichloro, morpholino, and pyrimidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C22H21Cl2N5O2 |
|---|---|
Poids moléculaire |
458.3 g/mol |
Nom IUPAC |
2,4-dichloro-N-[4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C22H21Cl2N5O2/c1-14-12-20(28-22(25-14)29-8-10-31-11-9-29)26-16-3-5-17(6-4-16)27-21(30)18-7-2-15(23)13-19(18)24/h2-7,12-13H,8-11H2,1H3,(H,27,30)(H,25,26,28) |
Clé InChI |
IUXKKMQWHKXWLU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-bromo-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11319662.png)
![5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(4-methylpiperazin-1-yl)phenyl]-2H-pyrrol-3-one](/img/structure/B11319666.png)

![2-(2,6-dimethylphenoxy)-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11319684.png)
![2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B11319686.png)
![6-chloro-N-[2-(diethylamino)-2-phenylethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11319694.png)
![5-phenyl-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11319709.png)
![2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11319710.png)
![N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11319717.png)


![N-(2,5-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11319740.png)
![N-[4-(dimethylamino)benzyl]-2-ethoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11319743.png)
![1-(2-methylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B11319750.png)
